Isogomisin O

Description

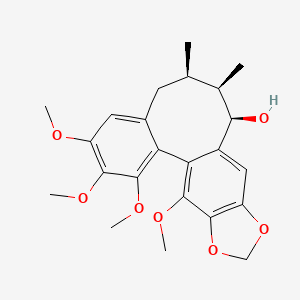

Isogomisin O is a lignan derivative classified under phenolic propane and polyketide-based hydrolyzable tannins. Its IUPAC name is 3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.0²,⁷.0¹⁴,¹⁸]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-ol, with the molecular formula C₂₃H₂₈O₇ and a molecular weight of 416.46 g/mol . Key physicochemical properties include a topological polar surface area of 75.60 Ų, XlogP of 4.00, and AlogP of 3.98, indicating moderate lipophilicity .

This compound is biosynthesized in plants such as Kadsura coccinea, Schisandra lancifolia, and Schisandra neglecta . It exhibits significant pharmacological activities, including:

Properties

Molecular Formula |

C23H28O7 |

|---|---|

Molecular Weight |

416.5 g/mol |

IUPAC Name |

(9R,10R,11R)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-ol |

InChI |

InChI=1S/C23H28O7/c1-11-7-13-8-15(25-3)20(26-4)22(27-5)17(13)18-14(19(24)12(11)2)9-16-21(23(18)28-6)30-10-29-16/h8-9,11-12,19,24H,7,10H2,1-6H3/t11-,12-,19-/m1/s1 |

InChI Key |

YVMJUSKDPJGDHW-HNYWDRBLSA-N |

Isomeric SMILES |

C[C@@H]1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3[C@@H]([C@@H]1C)O)OCO4)OC)OC)OC)OC |

Canonical SMILES |

CC1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3C(C1C)O)OCO4)OC)OC)OC)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Isogomisin O belongs to the Gomisin lignan family, which shares a tetracyclic dibenzocyclooctadiene skeleton. Key structural analogs and their differentiating features are outlined below:

Table 1: Structural and Functional Comparison of this compound and Analogs

Structural Differentiation

- Substituent Variations : this compound is distinguished by four methoxy groups and two methyl groups , whereas Gomisin A has three methoxy groups. Benzoylgomisin O and Angeloylgomisin P feature esterified side chains (benzoyl and angeloyl, respectively), enhancing their lipophilicity and metabolic stability .

- Stereochemistry : this compound and Gomisin A differ in the stereochemical arrangement of substituents, affecting receptor-binding specificity .

Functional Comparison

- Enzyme Inhibition : this compound shows stronger inhibition of CYP3A4 compared to Gomisin A, likely due to its additional methoxy group enhancing steric hindrance .

- Bioavailability : this compound’s oral absorption (97.17%) exceeds that of Angeloylgomisin P (82%), attributed to its lower molecular weight and fewer polar groups .

- Ecological Role : Benzoylgomisin O and this compound serve as biomarkers for differentiating Schisandra chinensis origins (China vs. Korea) in metabolomic studies .

Data Tables

Table 2: Pharmacokinetic Properties of this compound

| Parameter | Value |

|---|---|

| Oral Absorption (%) | 97.17 |

| Caco-2 Permeability (%) | 88.01 |

| Blood-Brain Barrier Penetration (%) | 52.50 |

| CYP3A4 Inhibition (IC₅₀) | 2.3 μM |

Table 3: Key Spectral Data for Identification

| Technique | Key Peaks |

|---|---|

| ¹H-NMR | δ 6.75 (s, aromatic H), δ 3.85 (OCH₃) |

| ¹³C-NMR | 170.2 (C=O), 55.8 (OCH₃) |

| MS (ESI+) | m/z 417.2 [M+H]⁺ |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.